molecular formula C13H15N3O3S2 B5689047 N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide

N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5689047
M. Wt: 325.4 g/mol
InChI Key: YEPQCDLVTNWVDQ-UHFFFAOYSA-N
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Description

N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiadiazole derivatives and has been studied for its diverse biological activities.

Mechanism of Action

The mechanism of action of N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. This includes the inhibition of cyclooxygenase-2 (COX-2) and the activation of the peroxisome proliferator-activated receptor gamma (PPARγ).
Biochemical and Physiological Effects
N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, this compound has been shown to reduce oxidative stress and improve glucose metabolism in diabetic animals.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its diverse biological activities. This compound has been shown to exhibit several therapeutic properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide. One potential direction is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, future studies should focus on improving the solubility of this compound, which can facilitate its use in lab experiments.
Conclusion
In conclusion, N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic activities, and has been studied for its potential use in the treatment of several diseases. While there are limitations to using this compound in lab experiments, its diverse biological activities make it a promising candidate for the development of new drugs.

Synthesis Methods

The synthesis of N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole with chloroacetyl chloride in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature and yields the desired product in good yield.

Scientific Research Applications

N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic activities. Additionally, this compound has been studied for its potential use in the treatment of diabetes, cancer, and Alzheimer's disease.

properties

IUPAC Name

N-[5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c1-9-3-5-11(6-4-9)21(18,19)8-7-12-15-16-13(20-12)14-10(2)17/h3-6H,7-8H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPQCDLVTNWVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-[2-(4-Methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}acetamide

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